molecular formula C19H16F2N2O B2670632 N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide CAS No. 1203042-55-0

N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide

Cat. No. B2670632
M. Wt: 326.347
InChI Key: WTWHSPFFJGZANN-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis Techniques and Antiplasmodial Properties : Research involving similar compounds, such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, has been conducted to explore their synthesis through successive and one-pot reaction sequences. These compounds have been evaluated for their potential in vitro antiplasmodial properties, showcasing a combination of fluoroaryl groups required for biological activity against Plasmodium falciparum, hinting at a possible area of application for N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide in malaria research (Mphahlele, Mmonwa, & Choong, 2017).

  • Molecular Docking and Anti-inflammatory Activity : Derivatives of similar structural frameworks have been synthesized and characterized, with specific compounds showing potential anti-inflammatory activity confirmed through in silico modeling. This includes molecular docking analysis targeting cyclooxygenase domains, suggesting the relevance of these compounds in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Chemical Properties and Interaction Studies

  • Structural Analysis : Studies on compounds with structural similarities to N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide, involving N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have provided insights into their molecular shape, intermolecular interactions, and crystallization behavior. Such information can be crucial for understanding the chemical behavior and potential applications of the compound (Boechat et al., 2011).

  • Antioxidant Properties : The synthesis and evaluation of similar compounds, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, have been conducted to explore their antioxidant activities. These studies reveal that certain configurations exhibit considerable antioxidant activity, suggesting a potential research avenue for N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide in oxidative stress-related conditions (Gopi & Dhanaraju, 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c20-12-8-9-15(21)16(10-12)22-19(24)11-23-17-6-2-1-4-13(17)14-5-3-7-18(14)23/h1-2,4,6,8-10H,3,5,7,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWHSPFFJGZANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide

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